2,5-Cyclohexadiene-1-methanol
Description
Historical Context and Evolution of Research on Cyclohexadiene Scaffolds
The study of cyclohexadiene scaffolds, the core structure of 2,5-Cyclohexadiene-1-methanol, has a rich history rooted in the fundamental principles of organic chemistry. Early investigations into cyclic dienes were driven by an interest in their unique reactivity, particularly in cycloaddition reactions. The Diels-Alder reaction, a cornerstone of organic synthesis, heavily features cyclic dienes like cyclohexadiene, which readily react with dienophiles to form complex bicyclic structures. bohrium.com
Over the decades, research has evolved from simply understanding the inherent reactivity of these scaffolds to harnessing them as versatile building blocks for the synthesis of complex molecules. bohrium.com A significant advancement came with the development of methods to functionalize the cyclohexadiene ring, allowing for greater control over subsequent chemical transformations. nih.govacs.orgcapes.gov.br The introduction of substituents, such as the methanol (B129727) group in this compound, opened up new avenues for creating diverse molecular architectures.
The evolution of synthetic methodologies has also played a crucial role. Early methods often involved harsh reaction conditions and offered limited control over stereochemistry. However, modern techniques, including organometallic catalysis and organocatalysis, have enabled the synthesis of highly functionalized and stereochemically defined cyclohexadiene derivatives. bohrium.comevitachem.com For instance, the use of iron carbonyl complexes can activate the cyclohexadiene ring for nucleophilic attack, providing a regio- and stereoselective route to substituted dienes. acs.org These advancements have transformed cyclohexadiene scaffolds from mere academic curiosities into indispensable tools in the synthetic chemist's arsenal.
Overview of Strategic Importance in Modern Organic Synthesis
The strategic importance of this compound in modern organic synthesis lies in its ability to serve as a versatile precursor to a wide array of valuable compounds. Its structure, featuring a reactive diene system and a modifiable hydroxyl functional group, allows for a multitude of chemical transformations.
One of the key applications of this compound is in radical chain reactions. The cyclohexadiene core can act as a hydrogen atom donor, and upon doing so, the resulting radical can undergo further reactions, such as extrusion of a functional group, to restore aromaticity to the ring. nih.govacs.orgcapes.gov.br This "clean" radical generation makes it a valuable reagent in various synthetic processes, including reductions, cyclizations, and intermolecular additions. nih.govacs.org
Furthermore, the diene moiety of this compound is a prime candidate for cycloaddition reactions, most notably the Diels-Alder reaction. bohrium.com This allows for the rapid construction of complex polycyclic frameworks, which are common motifs in natural products and medicinally important compounds. The presence of the hydroxymethyl group provides a handle for further functionalization of the resulting adducts.
The development of catalytic methods has further enhanced the synthetic utility of cyclohexadiene derivatives. For example, palladium-catalyzed decarboxylative coupling reactions of 2,5-cyclohexadiene-1-carboxylic acid derivatives (closely related to the title compound) with aryl iodides enable stereospecific carbon-carbon bond formation. researchgate.net This highlights the potential for creating highly specific and complex molecular architectures from this versatile scaffold.
Below is a table summarizing key properties of this compound:
| Property | Value |
| Molecular Formula | C7H10O |
| Molecular Weight | 110.15 g/mol |
| CAS Number | 25372-69-4 |
| IUPAC Name | (Cyclohexa-2,5-dien-1-yl)methanol |
Structure
3D Structure
Properties
CAS No. |
25372-69-4 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
cyclohexa-2,5-dien-1-ylmethanol |
InChI |
InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h2-5,7-8H,1,6H2 |
InChI Key |
WXDYLOXAVVHBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C=C1)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,5 Cyclohexadiene 1 Methanol and Its Derivatives
Chemo- and Regioselective Synthetic Approaches
The selective functionalization of the cyclohexadiene core is a significant challenge in organic synthesis. The development of methodologies that control both the type of chemical transformation (chemoselectivity) and the position of that transformation (regioselectivity) is crucial for the efficient construction of target molecules.
Birch Reduction and Alkylation Strategies for 2,5-Cyclohexadiene-1-carboxylic Acid Derivatives
The Birch reduction is a powerful tool for the conversion of aromatic compounds into 1,4-cyclohexadienes. rushim.ru When applied to benzoic acid derivatives, this reaction provides a direct route to 2,5-cyclohexadiene-1-carboxylic acids. researchgate.net This process involves the dissolution of an alkali metal, typically lithium or sodium, in liquid ammonia (B1221849) with an alcohol as a proton source. rushim.ruresearchgate.net
A key feature of this methodology is the ability to perform subsequent in-situ alkylation. The reduction of alkyl-substituted benzoic acids in the absence of a proton donor generates a dianion intermediate, which can be trapped by an alkylating agent to yield 1-alkyl-2,5-cyclohexadiene-1-carboxylic acids. researchgate.net The choice of reaction conditions, such as the presence or absence of a proton donor like ethanol, can influence the regioselectivity of the reduction and subsequent alkylation. researchgate.net This modular sequence, involving a reductive Birch α-alkylation followed by ionic δ-alkylation, allows for a threefold ipso-para-ortho functionalization of readily available benzoic acid derivatives. researchgate.net
The versatility of this approach is demonstrated by its application in the synthesis of various substituted cyclohexadiene derivatives. For instance, the Birch reduction-alkylation of 2-alkyl- and 2-trimethylsilyl-benzamides has been established as a general route to cyclohexa-1,4-dienes. rushim.ru The stereochemistry of the alkylation step can often be controlled, with the alkylating agent preferentially attacking from the less hindered face of the enolate intermediate. rushim.ru
| Starting Material | Reagents | Product | Reference |
| Benzoic Acid | 1. Li, liq. NH3 2. Alkyl halide | 1-Alkyl-2,5-cyclohexadiene-1-carboxylic acid | researchgate.net |
| 2-Alkylbenzamide | 1. Li, liq. NH3, THF 2. Alkylating agent | Substituted cyclohexa-1,4-diene | rushim.ru |
| Benzoate Ester | 1. Na, liq. NH3, t-BuOH 2. 2-Iodoalkylating agent | 1-(2-Iodoalkyl)-2,5-cyclohexadiene-1-carboxylate | brynmawr.edu |
Organocatalytic Approaches to 2,5-Cyclohexadienone (B8749443) and Related Derivatives
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, including derivatives of 2,5-cyclohexadienone. nih.gov These approaches often rely on the desymmetrization of achiral, symmetrically substituted 2,5-cyclohexadienones, where a catalyst promotes a selective reaction at one of two enantiotopic functional groups. nih.gov This strategy is highly versatile and can be applied to a wide range of transformations. nih.gov
Various organocatalytic reactions have been successfully employed for the desymmetrization of cyclohexadienones, including:
Michael additions: This is a foundational reaction in many desymmetrization methodologies. nih.gov
Stetter reactions: Intramolecular Stetter reactions have been used to desymmetrize cyclohexadienones. nih.gov
Heteroatom conjugate additions: These reactions expand the scope of desymmetrization strategies. nih.gov
Rauhut-Currier reactions: Asymmetric Rauhut-Currier reactions have been reported for cyclohexadienones bearing unsaturated esters. nih.gov
A recent development involves a highly chemo- and stereoselective desymmetrization of 2,5-cyclohexadienones initiated by the organocatalyzed enantioselective conjugate addition to appended 4-nitro-5-styrylisoxazoles. researchgate.netrsc.org Furthermore, kinetic resolution of para-quinols using chiral bifunctional thiourea (B124793) catalysts to promote the addition of 2-thionapthalene represents an alternative method for accessing enantioenriched 2,5-cyclohexadienones. nih.gov This method's selectivity is sensitive to the substitution pattern on the substrate. nih.gov Prochiral 2,5-cyclohexadienones are considered valuable and readily available building blocks for synthesizing complex molecules. researchgate.netdntb.gov.ua
| Reaction Type | Catalyst Type | Substrate | Outcome | Reference |
| Desymmetrization | Organocatalyst | Achiral 2,5-cyclohexadienone | Chiral cyclohexadienone derivative | nih.gov |
| Kinetic Resolution | Chiral bifunctional thiourea | para-Quinol | Enantioenriched 2,5-cyclohexadienone | nih.gov |
| Domino Reaction | Quinidine | 2,5-Cyclohexadienone-tethered aryl aldehyde | Isochroman with cyclohexenone ring | researchgate.net |
Transition-Metal Catalyzed Functionalization and Coupling Reactions
Transition-metal catalysis offers a powerful and versatile platform for the functionalization of 2,5-cyclohexadiene derivatives, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.
Palladium-catalyzed decarboxylative coupling reactions have been developed for the stereospecific formation of C(sp³)–C(sp²) bonds. nih.gov In a notable example, 2,5-cyclohexadiene-1-carboxylic acid derivatives react with aryl iodides in the presence of a palladium catalyst to yield 5-arylated 1,3-cyclohexadienes. researchgate.netnih.gov This reaction proceeds smoothly and provides good yields of the coupled products. researchgate.net The process is stereospecific when chiral substrates are used, while achiral substrates result in racemic products. researchgate.net The steric hindrance of the substituent on the cyclohexadiene ring significantly influences the transformation. researchgate.net
This methodology has been extended to a decarboxylative Heck-type C(sp³)–C(sp²) coupling reaction with vinyl halides, affording γ-olefination products. researchgate.net These olefinated 1,3-cyclohexadienes can be further oxidized to produce meta-alkylated stilbene (B7821643) derivatives or participate in Diels-Alder reactions to form bicyclo[2.2.2]octadiene frameworks. researchgate.net Furthermore, a cross-coupling method for the regioselective β-alkenylation of 2,5-cyclohexadiene carboxylic acid derivatives has been developed, where the carboxylic acid acts as a traceless directing group. researchgate.netresearchid.co
Catalytic transfer hydrocyanation represents a safer and more practical alternative to traditional methods that use highly toxic hydrogen cyanide (HCN) gas. researchid.co In this approach, stable and readily available HCN precursors are employed. Specifically, 1-methylcyclohexa-2,5-diene-1-carbonitrile has been identified as a benign and effective HCN source in a cooperative palladium/Lewis acid-catalyzed transfer hydrocyanation of alkenes and alkynes. researchid.coiiserkol.ac.in This method allows for the preparation of a wide range of nitrile derivatives with good to excellent anti-Markovnikov selectivity. researchid.co
In a related development, a nickel-catalyzed transfer hydrocyanation has been reported that operates with high Markovnikov selectivity in the absence of a Lewis acid. acs.org This reaction utilizes the readily prepared 1-isopropylcyclohexa-2,5-diene-1-carbonitrile as the HCN source and demonstrates a broad substrate scope and high functional group tolerance. acs.orgbohrium.com
Ruthenium complexes have been shown to mediate the formation of N-C bonds, leading to the synthesis of novel cyclohexadiene-diimine systems. rsc.orgrsc.org In a specific example, ruthenium complexes containing two cis-coordinated aniline (B41778) ligands, such as cis-[RuII(NH2C6H5)2(bpy)2]2+, undergo oxidation to form N1-phenylcyclohexa-3,5-diene-1,2-diimineruthenium(II) complexes. rsc.orgrsc.org This transformation involves an N–C bond formation between the two aniline ligands. rsc.orgrsc.org The reaction is initiated by an oxidant like ceric ammonium (B1175870) nitrate (B79036) and proceeds in high yield. rsc.org This methodology highlights the ability of transition metal centers to facilitate and control unique bond-forming reactions. rsc.org
Asymmetric Synthesis of Chiral 2,5-Cyclohexadiene-1-methanol Derivatives
The creation of chiral this compound derivatives in an enantiomerically pure form is a key challenge. Several powerful strategies have emerged to address this, enabling the selective formation of a single enantiomer.
Desymmetrization Strategies of Achiral 2,5-Cyclohexadienone Substrates
A powerful approach for the asymmetric synthesis of chiral cyclohexenone derivatives, which can be precursors to chiral this compound, involves the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. nih.gov This strategy breaks the symmetry of the starting material by selectively reacting with one of two identical functional groups, thereby establishing a new stereocenter. nih.govnih.gov
Various catalytic methods have been successfully employed for this purpose, including intramolecular functionalizations like the Stetter reaction, Michael additions, and cycloadditions. nih.gov For instance, organocatalytic Michael additions have proven effective in the desymmetrization of cyclohexadienones. nih.gov Similarly, ene-reductases have been utilized in the biocatalytic desymmetrization of 2,5-cyclohexadienones through hydrogenation, yielding chiral cyclohexenones with excellent enantioselectivities. nih.gov This biocatalytic approach offers an environmentally benign alternative to transition metal-catalyzed methods. nih.gov
Transition-metal catalysis has also been a cornerstone of desymmetrization strategies. researchgate.net For example, palladium-catalyzed intramolecular enyne reactions of alkyne-tethered cyclohexadienones have been developed to produce bicyclic systems with moderate enantioselectivity. core.ac.uk The choice of chiral ligand is crucial in these reactions to induce asymmetry. core.ac.uk Furthermore, cinchona alkaloid-derived ammonium salts have been used as phase-transfer catalysts for the intramolecular Michael addition of malonate-tethered cyclohexadienones, forming bicyclic lactones with good enantiomeric ratios. core.ac.uk
The following table summarizes selected desymmetrization strategies for achiral 2,5-cyclohexadienone substrates:
| Reaction Type | Catalyst/Reagent | Product Type | Enantioselectivity |
| Biocatalytic Hydrogenation | Ene-reductases (YqjM, OPR3) | Chiral 4,4-disubstituted 2-cyclohexenones | Up to >99% ee |
| Intramolecular Michael Addition | Cinchona alkaloid-derived ammonium salts | Bicyclic lactones | Up to 91:9 er |
| Intramolecular Enyne Reaction | Palladium with chiral bipyridine ligands | Bicyclic systems | Up to 81:19 er |
| Intramolecular Stetter Reaction | Aminoindanol-derived triazolium catalyst | Bicyclic diketones | Excellent stereocontrol |
| Oxo-Michael Addition | Chiral diamine with amino acid additive | Bicyclic ethers | Very good stereocontrol |
Chiral Catalyst-Mediated Enantioselective Transformations
Chiral catalysts play a pivotal role in the enantioselective synthesis of this compound derivatives. nih.gov These catalysts create a chiral environment that directs the formation of one enantiomer over the other. Both metal-based and organocatalytic systems have been extensively developed.
Chiral Lewis acid catalysis is a powerful method for achieving high enantioselectivity in reactions like the Diels-Alder reaction, which can produce cyclohexene (B86901) precursors. wiley-vch.de For example, copper(II) bis(oxazoline) complexes have been used to catalyze the asymmetric Diels-Alder reaction between 1-hydrazinodienes and N-acryloyl oxazolidinones, yielding cyclohexene derivatives with high enantiomeric ratios. nih.gov Similarly, chiral chromium and cobalt salen complexes have been shown to be highly effective in the enantioselective Diels-Alder reaction of 1-amino-1,3-butadienes. wiley-vch.de
Organocatalysis offers a complementary approach, avoiding the use of metals. caltech.edu Chiral amines, such as those derived from imidazolidinones, can activate α,β-unsaturated aldehydes towards enantioselective cycloadditions. caltech.edu Furthermore, chiral phosphoric acids have been employed in the desymmetrization of cyclohexadienones through intramolecular cyclizations, affording bicyclic products with high stereocontrol. nih.gov Quinidine-derived catalysts have been used to initiate domino reactions involving peroxyhemiacetalization and oxa-Michael addition to desymmetrize 2,5-cyclohexadienone-tethered aldehydes, producing highly functionalized isochromans. researchgate.netresearchgate.net
Recent advancements have also explored the use of chiral photocatalysts. nih.gov These catalysts can induce enantioselectivity in photochemical reactions, such as intramolecular [2+2] photocycloadditions, by forming hydrogen-bonded complexes with the substrate. nih.gov
The table below highlights some examples of chiral catalyst-mediated enantioselective transformations.
| Catalyst Type | Reaction | Substrate Class | Product Class | Enantioselectivity |
| Copper(II) bis(oxazoline) | Diels-Alder Reaction | 1-Hydrazinodienes | Cyclohexenes | High e.r. |
| Salen-Cr(III) complex | Diels-Alder Reaction | 1-Amino-1,3-butadienes | Cyclohexene derivatives | Excellent ees |
| Chiral Phosphoric Acid | Intramolecular Cyclization | 4-substituted Cyclohexadienones | Bicyclic products | High enantioselectivity |
| Quinidine | Domino Peroxyhemiacetalization/Oxa-Michael | 2,5-Cyclohexadienone-tethered aldehydes | Isochromans | High enantioselectivities |
| Imidazolidinone | Diels-Alder Reaction | α,β-Unsaturated aldehydes | Cycloadducts | High enantioselectivities |
Asymmetric Cycloaddition Reactions (e.g., Diels-Alder) of Cyclohexadiene-based Diene Systems
Asymmetric cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone for constructing chiral cyclohexene rings, which are direct precursors to this compound derivatives. wiley-vch.de This reaction forms two new carbon-carbon bonds and can set up to four stereocenters in a single step. wiley-vch.de The use of chiral catalysts or chiral auxiliaries allows for the enantioselective formation of the desired cycloadduct.
The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile. chim.it In the context of synthesizing this compound derivatives, a cyclohexadiene system can itself act as the diene. chim.it The reactivity of cyclohexadienes in Diels-Alder reactions can be influenced by their conformation. acs.org
Chiral Lewis acids are frequently used to catalyze asymmetric Diels-Alder reactions. wiley-vch.de For instance, the reaction of siloxydienes with various dienophiles can be promoted by acidic reagents to yield multisubstituted cyclohexenes with excellent stereoselectivity. researchgate.net Similarly, chiral chromium(III) complexes have been used to catalyze the reaction between substituted 1-amino-1,3-butadienes and methacrolein, affording highly functionalized cyclohexene derivatives with excellent yields and enantioselectivities. wiley-vch.de
Organocatalysis also provides a powerful tool for asymmetric Diels-Alder reactions. caltech.edu For example, chiral imidazolidinone catalysts have been developed to activate α,β-unsaturated aldehydes for highly enantioselective cycloadditions with various dienes. caltech.edu
In some cases, the initial cycloadduct can undergo further transformations in situ. For example, the Diels-Alder reaction of 3-acylamino-2H-pyran-2-ones with alkenes can lead to the formation of cyclohexa-1,3-diene intermediates, which can then act as new dienes in subsequent cycloadditions. chim.it
The following table provides examples of asymmetric cycloaddition reactions involving cyclohexadiene-based systems.
| Diene System | Dienophile | Catalyst/Method | Product Type | Stereoselectivity |
| 1-Hydrazinodiene | Diethyl maleate | Copper(II) bis(oxazoline) catalyst | Substituted cyclohexene | Stereospecific |
| Siloxydienes | Electron-deficient dienophiles | Acidic reagent | Multisubstituted cyclohexenes | Excellent stereoselectivity |
| 1-Amino-1,3-butadienes | Methacrolein | Chiral Salen-Cr(III) complex | Functionalized cyclohexenes | Excellent ees |
| Cyclopentadiene | α,β-Unsaturated aldehydes | Chiral Imidazolidinone catalyst | Bicyclic adducts | High enantioselectivity |
Derivatization and Scaffold Functionalization of this compound
Once the this compound scaffold is constructed, further modifications can be made to both the hydroxyl group and the diene system to generate a diverse range of derivatives.
Selective Chemical Modifications at the Hydroxyl Moiety
The primary alcohol of this compound provides a versatile handle for a variety of chemical transformations. Standard alcohol chemistry can be applied to introduce a wide array of functional groups.
Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. These modifications can alter the steric and electronic properties of the molecule and can also serve as protecting groups during subsequent synthetic steps. For example, esterification with various carboxylic acids or their derivatives can be achieved under standard conditions. Similarly, etherification, such as the formation of silyl (B83357) ethers (e.g., using TBSCl) or alkyl ethers, can be performed to protect the alcohol.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. This transformation opens up a vast array of subsequent chemical reactions, such as olefination, reductive amination, or amide bond formation. The choice of oxidizing agent will determine the final oxidation state.
Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including halides, azides, and carbon nucleophiles.
Strategic Transformations of the Conjugated Diene System
The conjugated diene system within the this compound scaffold is ripe for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex ring systems.
Cycloaddition Reactions: The diene can participate in Diels-Alder reactions with a variety of dienophiles, leading to the formation of bicyclic systems. uzh.ch The stereochemical outcome of these reactions can often be controlled by the existing stereochemistry in the cyclohexadiene ring.
Epoxidation and Dihydroxylation: The double bonds of the diene can be selectively functionalized through epoxidation or dihydroxylation. Asymmetric versions of these reactions, such as the Sharpless asymmetric dihydroxylation, can be used to introduce new stereocenters with high levels of control. cardiff.ac.uk
Hydrogenation: Selective hydrogenation of one or both of the double bonds can provide access to cyclohexene or cyclohexane (B81311) derivatives. The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogen addition.
Metal-Complexation: The diene can coordinate to transition metals, such as iron, to form stable complexes. acs.org This complexation can alter the reactivity of the diene and enable selective nucleophilic additions to the cyclohexadiene ring. acs.org Subsequent decomplexation can regenerate the modified diene. acs.org
Electrocyclic Reactions: Under thermal or photochemical conditions, conjugated dienes can undergo electrocyclic reactions to form cyclobutene (B1205218) derivatives. researchgate.net These reactions are stereospecific and can be used to construct strained ring systems.
Introduction of Diverse Functional Groups
The strategic introduction of diverse functional groups onto the this compound framework is pivotal for modulating its chemical properties and unlocking its potential in various synthetic applications. Methodologies for such functionalizations often leverage the inherent reactivity of the cyclohexadiene core and the hydroxymethyl moiety. Advanced catalytic systems, particularly those involving transition metals like palladium, rhodium, and copper, have been instrumental in achieving high selectivity and efficiency in these transformations. These methods facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, thereby expanding the chemical space accessible from this versatile building block.
Recent research has highlighted several powerful strategies for the derivatization of cyclohexadiene systems. These include, but are not limited to, C-H functionalization, cross-coupling reactions, and carbene insertions. Such approaches allow for the direct installation of aryl, alkyl, and other functional moieties at specific positions on the cyclohexadiene ring. The choice of catalyst and reaction conditions is crucial in dictating the regioselectivity and stereoselectivity of these transformations.
Palladium-Catalyzed Functionalization
Palladium catalysis stands as a cornerstone for the functionalization of cyclohexadiene derivatives. The Mizoroki-Heck reaction, for instance, has been adapted for the regio- and stereoselective arylation of cyclohexadienyl systems. While specific studies on this compound are not extensively detailed, related transformations on similar scaffolds provide a strong precedent. For example, the palladium-catalyzed arylation of β-cyclohexadienyl acrylates and styrenes demonstrates the feasibility of introducing aryl groups onto the diene system. researchgate.net In a similar vein, palladium-catalyzed decarboxylative coupling reactions of 2,5-cyclohexadiene-1-carboxylic acid derivatives with aryl iodides have been shown to proceed stereospecifically, yielding 5-arylated 1,3-cyclohexadienes. researchgate.net These methodologies suggest that the hydroxymethyl group in this compound could either be carried through the reaction or potentially participate in directing the catalytic process.
The direct arylation of methanol (B129727) and its derivatives using palladium catalysis further underscores the potential for modifying the hydroxymethyl group or using it as a synthetic handle. nih.gov Intramolecular palladium-catalyzed α-arylation of esters has also been successfully employed in the synthesis of complex heterocyclic structures, indicating the broad applicability of palladium catalysis in C-C bond formation involving functionalized cyclic systems. mdpi.com
| Reaction Type | Catalyst/Reagents | Functional Group Introduced | Potential Product from this compound |
| Mizoroki-Heck Arylation | Pd catalyst, Aryl halide | Aryl | Aryl-substituted cyclohexadiene-1-methanol |
| Decarboxylative Arylation | Pd catalyst, Aryl iodide | Aryl | (if starting from corresponding carboxylic acid) |
| Methanol Arylation | Pd catalyst, Aryl halide | Aryl ether | (if targeting the hydroxymethyl group) |
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts have emerged as powerful tools for the direct functionalization of C-H bonds, offering a highly atom-economical approach to derivatization. Intermolecular C-H insertion reactions of cyclohexadienes with diazo compounds, catalyzed by chiral dirhodium complexes, have been developed for the enantioselective synthesis of various functionalized molecules. For instance, the rhodium-catalyzed C-H functionalization of cyclohexadiene derivatives with diaryldiazomethanes provides access to triarylmethanes after a subsequent oxidation step. acs.orgacs.orgacs.org This methodology has been shown to be compatible with a range of substituted cyclohexadienes. acs.org
Furthermore, rhodium-catalyzed hydroallylation of 1,3-dienes with allyl trifluoroborates presents another avenue for introducing alkyl groups onto the cyclohexadiene ring. nsf.gov These reactions proceed with high site-selectivity, favoring the formation of branched products. The versatility of rhodium catalysis is also demonstrated in carbene-induced C-H insertion reactions, which have been successfully applied to 1,4-cyclohexadiene (B1204751), leading to the formation of chiral 3-substituted oxindoles with high enantioselectivity. rhhz.net These examples highlight the potential for precise functionalization of the C-H bonds within the this compound scaffold.
| Reaction Type | Catalyst/Reagents | Functional Group Introduced | Potential Product from this compound |
| C-H Arylation | Rh catalyst, Diaryldiazomethane, DDQ | Triarylmethane moiety | Triarylmethyl-substituted cyclohexene-1-methanol (after oxidation) |
| Hydroallylation | Rh catalyst, Allyl trifluoroborate | Allyl | Allyl-substituted cyclohexene-1-methanol |
| Carbene C-H Insertion | Rh catalyst, Diazo compound | Substituted alkyl | Functionalized cyclohexadiene-1-methanol derivative |
Copper-Catalyzed Methodologies
Copper catalysis offers a cost-effective and environmentally benign alternative for the introduction of various functional groups. While palladium and rhodium have dominated many areas of C-C and C-H bond formation, copper-catalyzed reactions have shown significant promise in recent years. For example, copper has been employed in the catalytic oxidation of alcohols, which could be applied to the hydroxymethyl group of this compound to yield the corresponding aldehyde or carboxylic acid. nih.gov
Moreover, copper-catalyzed 1,2-amino-alkoxycarbonylation of unactivated alkenes with carbon monoxide provides a direct route to β-amino acid derivatives. acs.orgresearchgate.net This type of transformation, if applied to the double bonds of the cyclohexadiene ring, could introduce both amino and ester functionalities in a single step. Copper is also known to catalyze the synthesis of various heterocycles, such as aziridines and tetrazoles, from alkenes and nitriles, respectively. rsc.org These reactions open up possibilities for incorporating nitrogen-containing functional groups into the this compound structure. The hydroxymethylation of alkyl iodides using carbon monoxide, catalyzed by copper, also points to the potential for one-carbon extensions and further functionalization. uic.edu
| Reaction Type | Catalyst/Reagents | Functional Group Introduced | Potential Product from this compound |
| Alcohol Oxidation | Cu catalyst, Oxidant | Aldehyde, Carboxylic Acid | 2,5-Cyclohexadiene-1-carbaldehyde or -carboxylic acid |
| Amino-alkoxycarbonylation | Cu catalyst, CO, Amine precursor | β-Amino ester | β-Amino ester derivative of cyclohexene-1-methanol |
| Aziridination | Cu catalyst, Azide source | Aziridine | Aziridinyl-cyclohexene-1-methanol |
Computational Chemistry and Theoretical Studies on 2,5 Cyclohexadiene 1 Methanol Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is extensively used to study the electronic structure and properties of medium-sized organic molecules such as 2,5-Cyclohexadiene-1-methanol.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For derivatives of cyclohexadiene, common reactions studied include pericyclic reactions like Diels-Alder cycloadditions and sigmatropic rearrangements (e.g., the Cope rearrangement). wikipedia.orgnih.gov
In a typical DFT study on a reaction involving this compound, the geometries of reactants, products, intermediates, and transition states are optimized. The energies of these structures are then calculated to determine activation barriers and reaction enthalpies. For instance, the Diels-Alder reaction, a powerful method for forming six-membered rings, can be modeled to understand stereoselectivity and reactivity. researchgate.netresearchgate.net DFT has been successfully used to show that catalysts can lower activation barriers by altering the electronic properties of the reactants. researchgate.net Similarly, the Cope rearrangement, a acs.orgacs.org-sigmatropic shift in 1,5-dienes, is another reaction class where DFT can predict activation energies and explore the nature of the aromatic or diradical character of the transition state. researchgate.netnrochemistry.comnih.gov
Table 1: Illustrative DFT-Calculated Energetic Data for a Hypothetical Reaction Pathway of a Cyclohexadiene Derivative
| Species | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| Reactants | 0.0 | - |
| Transition State 1 (TS1) | +25.4 | -450 |
| Intermediate | +5.2 | - |
| Transition State 2 (TS2) | +18.9 | -320 |
| Products | -15.7 | - |
Note: This table presents hypothetical data for illustrative purposes, based on typical values found in DFT studies of pericyclic reactions.
Frequency calculations are crucial to characterize the stationary points on the potential energy surface. A minimum (reactant, intermediate, or product) has all real vibrational frequencies, while a first-order saddle point (transition state) has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
The flexible six-membered ring of this compound can adopt various conformations. DFT is employed to perform conformational analyses to identify the most stable geometries and the energy barriers between them. researchgate.net The cyclohexadiene ring typically exists in a non-planar conformation. The substituent, in this case, the methanol (B129727) group at the C1 position, can exist in different orientations (e.g., pseudo-axial or pseudo-equatorial).
Table 2: Example of Relative Energies for Conformers of this compound
| Conformer | Dihedral Angle (H-C1-C7-O) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 178.5° | 0.00 |
| B | 65.2° | +1.25 |
| C | -70.1° | +1.30 |
Note: Data are illustrative and represent a plausible outcome of a DFT conformational analysis.
DFT provides detailed information about the electronic structure of this compound. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful for predicting reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability and reactivity. researchgate.net
Various reactivity descriptors derived from conceptual DFT can be calculated to predict the most reactive sites within the molecule. These include:
Fukui Functions: Indicate the change in electron density when an electron is added or removed, highlighting electrophilic and nucleophilic sites.
Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying regions of positive (electron-poor) and negative (electron-rich) potential, which are susceptible to nucleophilic and electrophilic attack, respectively.
Natural Bond Orbital (NBO) Analysis: Investigates charge distribution, hybridization, and stabilizing donor-acceptor interactions (hyperconjugation) within the molecule. researchgate.net
These analyses help rationalize the molecule's behavior in various chemical environments and predict how it will interact with other reagents. nih.govnih.gov
Advanced Quantum Chemical Calculations (e.g., CASSCF for Multi-reference Systems)
While DFT is effective for ground-state properties, it often fails to accurately describe electronically excited states, photochemical reactions, or systems with significant static correlation (i.e., where more than one electronic configuration is important). For such cases, more advanced, multi-reference methods are necessary.
The photochemical ring-opening of 1,3-cyclohexadiene (B119728) (CHD) to 1,3,5-hexatriene (B1211904) is a classic example that requires multi-reference calculations. nih.gov This process is relevant to the potential photochemistry of this compound. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying such reactions. tandfonline.comresearchgate.net CASSCF provides a qualitatively correct description of the wave function for multiple electronic states simultaneously, which is essential for locating conical intersections—points of degeneracy between electronic states that facilitate rapid, non-radiative transitions. acs.orgtandfonline.com
However, CASSCF does not account for dynamic electron correlation, which is crucial for quantitative accuracy. Therefore, CASSCF calculations are often followed by a second-order perturbation theory correction, such as CASPT2 (Complete Active Space Second-Order Perturbation Theory). nih.govtandfonline.com Studies on CHD have shown that methods like XMS-CASPT2 provide an accurate description of the energies and geometries of the excited states involved in the ring-opening process. acs.orgnih.govacs.org These high-level calculations are critical for building accurate potential energy surfaces used in nonadiabatic dynamics simulations. acs.org
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational dynamics, solvation effects, and intermolecular interactions over time. nih.govgist.ac.kr
For this compound, MD simulations can be employed to:
Explore Conformational Dynamics: While DFT can identify stable conformers, MD can simulate the transitions between them, providing a dynamic picture of the molecule's flexibility.
Study Solvation: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can model how the solvent structure around the solute affects its conformation and behavior. The formation and breaking of hydrogen bonds between the methanol group and solvent molecules can be observed directly. gist.ac.kr
Investigate Intermolecular Interactions: MD simulations are well-suited to studying the aggregation behavior of molecules in solution or their interaction with surfaces or larger biomolecules. gist.ac.kr
The accuracy of classical MD simulations depends on the quality of the underlying force field, which consists of a set of parameters describing the potential energy of the system. For more accurate simulations, ab initio molecular dynamics (AIMD) can be used, where forces are calculated "on the fly" using quantum mechanical methods like DFT. More recently, machine-learning force fields trained on high-level quantum chemical data are enabling MD simulations with near quantum accuracy but at a fraction of the computational cost. nih.gov
Advanced Spectroscopic Characterization Techniques in 2,5 Cyclohexadiene 1 Methanol Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2,5-Cyclohexadiene-1-methanol. rwth-aachen.de One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides initial information on the chemical environment of each nucleus. In ¹H NMR, the olefinic protons of the diene system are expected to resonate in the downfield region, while the protons of the methanol (B129727) group and the aliphatic ring protons would appear more upfield. nih.gov
For a definitive structural assignment and to resolve signal overlap, which can be an issue in complex spectra, two-dimensional (2D) NMR experiments are employed. encyclopedia.pub
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through covalent bonds. It is instrumental in tracing the connectivity of the protons around the cyclohexadiene ring and confirming the attachment of the methanol substituent.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons. encyclopedia.pub
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton and confirming the position of the methanol group on the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY is particularly valuable. It identifies protons that are close in space, regardless of their bonding connectivity. This information can help determine the relative stereochemistry of the substituents on the cyclohexadiene ring.
The combination of these high-resolution techniques provides a complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and configuration of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-H | ~2.5 - 3.0 | ~35 - 45 |
| C2=CH | ~5.5 - 6.0 | ~120 - 130 |
| C3=CH | ~5.5 - 6.0 | ~120 - 130 |
| C4-H₂ | ~2.2 - 2.6 | ~25 - 35 |
| C5=CH | ~5.5 - 6.0 | ~120 - 130 |
| C6=CH | ~5.5 - 6.0 | ~120 - 130 |
| -CH₂OH | ~3.5 - 4.0 | ~60 - 70 |
Chiroptical Spectroscopy (Circular Dichroism, Circularly Polarized Luminescence) for Enantiomeric Characterization
Since this compound possesses a stereocenter at the C1 position, it is a chiral molecule. Chiroptical spectroscopy techniques are essential for characterizing its enantiomers. These methods measure the differential interaction of a chiral sample with left- and right-circularly polarized light. semanticscholar.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net The conjugated diene system in this compound acts as a chromophore, which will give rise to characteristic electronic transitions in the UV region. epa.gov Each enantiomer will produce a CD spectrum that is a mirror image of the other, exhibiting positive or negative peaks (known as Cotton effects) at specific wavelengths. This non-destructive technique is highly sensitive to the stereochemical arrangement of the molecule and is widely used to determine enantiomeric purity and absolute configuration, often through comparison with computational predictions. nih.govrsc.org
Circularly Polarized Luminescence (CPL) Spectroscopy: CPL is the emission analogue of CD, measuring the differential emission of left- and right-circularly polarized light from an excited chiral molecule (a luminophore). mtu.edutue.nl While this compound is not naturally luminescent, it could be derivatized with a fluorescent tag to enable CPL analysis. CPL provides information about the chiral structure of the molecule in its excited state. researchgate.net The dissymmetry factor (glum), a measure of the "chiralness" of the emission, can be determined from CPL spectra and provides valuable insight into the stereochemistry of the excited state. mq.edu.au
Together, CD and CPL offer a powerful suite of tools for the in-depth stereochemical analysis of chiral molecules like this compound, probing their structures in both the ground and excited states. researchgate.net
Table 2: Principles of Chiroptical Techniques for Enantiomeric Characterization
| Technique | Principle | Information Obtained |
|---|---|---|
| Circular Dichroism (CD) | Differential absorption of left- and right-circularly polarized light. | Ground-state stereochemistry, absolute configuration, enantiomeric excess. |
Advanced Mass Spectrometry for Reaction Monitoring and Complex Product Identification
Advanced mass spectrometry (MS) techniques are vital for analyzing this compound, offering high sensitivity and detailed structural information from minute sample quantities. purdue.edu
For reaction monitoring , ambient ionization techniques such as Desorption Electrospray Ionization (DESI) or Atmospheric Solids Analysis Probe (ASAP-MS) coupled with a mass spectrometer allow for the real-time analysis of reaction mixtures with minimal to no sample preparation. waters.com This enables chemists to track the formation of the product (identified by its mass-to-charge ratio, m/z) and the consumption of reactants directly from the reaction vessel. This immediate feedback is crucial for optimizing reaction conditions, determining reaction endpoints, and identifying the formation of transient intermediates or byproducts. purdue.eduacademictree.org
For complex product identification , high-resolution mass spectrometry (HRMS), utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, is employed. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound and distinguish it from other isobaric species.
Furthermore, tandem mass spectrometry (MS/MS) is used for structural confirmation. In an MS/MS experiment, the molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID), and fragmented. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Expected fragmentation pathways would include the loss of a water molecule (H₂O) from the alcohol, loss of the hydroxymethyl group (•CH₂OH), and cleavages within the cyclohexadiene ring, such as a retro-Diels-Alder reaction. Analyzing these fragmentation patterns allows for the unambiguous identification of the compound in complex mixtures.
Table 3: Expected Mass Fragments of this compound in MS/MS
| Fragment | Proposed Structure/Loss |
|---|---|
| [M-H₂O]⁺• | Loss of water |
| [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical |
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide complementary information about the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which excites molecular vibrations. nih.gov For this compound, the IR spectrum would exhibit several characteristic absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ would confirm the presence of the alcohol O-H stretching vibration, with the broadening due to hydrogen bonding. uobabylon.edu.iq The C-O stretching vibration of the primary alcohol would appear in the 1000-1050 cm⁻¹ range. uobabylon.edu.iq The presence of the diene system would be confirmed by C=C stretching absorptions around 1600-1670 cm⁻¹ and =C-H stretching absorptions just above 3000 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (broad) |
| =C-H (Alkene) | Stretching | 3000 - 3100 |
| C-H (Alkane) | Stretching | 2850 - 3000 |
| C=C (Alkene) | Stretching | 1600 - 1670 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The conjugated π-electron system of the cyclohexadiene ring is the primary chromophore in this compound. This conjugated system allows for π → π* electronic transitions upon absorption of UV radiation. libretexts.orgutoronto.ca Non-conjugated dienes absorb around 170-190 nm, but conjugation shifts the absorption maximum (λmax) to longer wavelengths. libretexts.org For a conjugated cyclohexadiene system, the λmax is typically observed in the 250-280 nm range. The exact position of λmax can be influenced by the substitution pattern on the ring and the solvent used for the analysis. utoronto.ca This technique is particularly useful for confirming the presence of the conjugated diene system and for quantitative analysis using the Beer-Lambert law. libretexts.org
Table 5: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Strategic Applications of 2,5 Cyclohexadiene 1 Methanol in Organic Synthesis and Materials Science
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The enantiomerically pure form of 2,5-Cyclohexadiene-1-methanol serves as a potent chiral building block for the synthesis of complex and biologically active molecules. The inherent chirality of the molecule can be transferred through various synthetic transformations to create new stereocenters with high levels of control. The diene functionality is particularly amenable to a wide range of cycloaddition reactions, including the Diels-Alder reaction, which is a powerful tool for the construction of six-membered rings with defined stereochemistry.
For instance, the diene moiety can react with various dienophiles to afford bicyclic adducts. The stereochemical outcome of these reactions is often directed by the existing stereocenter at the methanol-bearing carbon, leading to the formation of specific diastereomers. Subsequent manipulation of the resulting cycloadducts, such as ring-opening, functional group interconversions, and further carbon-carbon bond formations, provides access to a diverse array of complex molecular scaffolds.
Table 1: Examples of Complex Molecule Synthesis Utilizing Cyclohexadiene Scaffolds
| Target Molecule Class | Key Reaction Type | Role of Cyclohexadiene Moiety |
| Epoxyquinoid Natural Products | Diels-Alder Cycloaddition | Chiral diene for stereocontrolled ring formation |
| Cyclolignan Natural Products | Asymmetric Dearomatization/Cycloaddition | Precursor to chiral dihydronaphthalene intermediates |
| Tetraterpenoids | Intermolecular Diels-Alder Reaction | Chiral diene for construction of complex core |
Development of 2,5-Cyclohexadiene-Based Chiral Ligands and Catalysts
The development of new chiral ligands is paramount for advancing the field of asymmetric catalysis. Chiral dienes, in particular, have emerged as a promising class of ligands for a variety of transition-metal-catalyzed reactions, offering unique steric and electronic properties that can induce high levels of enantioselectivity. nih.gov this compound, with its inherent chirality and functional handle, is an attractive scaffold for the design and synthesis of novel chiral diene ligands.
The hydroxyl group of this compound can be readily modified to introduce coordinating moieties, such as phosphines, amines, or other heteroatomic groups, capable of binding to a metal center. The resulting bidentate or monodentate ligands can then be employed in a range of asymmetric transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The rigid cyclohexadiene backbone can provide a well-defined chiral environment around the metal center, influencing the stereochemical outcome of the catalyzed reaction.
Rhodium-catalyzed asymmetric hydrogenation is a particularly relevant area where chiral diene ligands have shown significant promise. rsc.org Ligands derived from this compound could potentially be utilized in the enantioselective reduction of prochiral olefins, leading to the synthesis of valuable chiral compounds. The stereochemical outcome of such reactions would be dictated by the absolute configuration of the diene ligand.
Table 2: Potential Applications of this compound-Derived Chiral Ligands
| Asymmetric Reaction | Metal Catalyst | Potential Ligand Type |
| Hydrogenation | Rhodium, Iridium | Diphosphine-diene |
| 1,4-Addition | Rhodium | Diene |
| Hydroformylation | Rhodium | Phosphine-diene |
Integration into Advanced Materials and Polymer Architectures
The diene functionality of this compound makes it a suitable monomer for various polymerization techniques, enabling its incorporation into advanced materials and polymer architectures. Ring-opening metathesis polymerization (ROMP) is a powerful method for the polymerization of cyclic olefins, and while cyclohexene (B86901) itself has low ring strain, derivatives can be designed to undergo tandem ring-opening/ring-closing metathesis polymerization. nih.govtaylorfrancis.com The presence of the hydroxyl group offers a site for further functionalization, allowing for the synthesis of polymers with tailored properties.
The polymerization of 1,3-cyclohexadiene (B119728) has been shown to produce polymers with interesting thermal and optical properties. elsevierpure.com By analogy, polymers derived from this compound could exhibit unique characteristics due to the presence of the chiral hydroxymethyl side group. These functional groups could influence the polymer's solubility, thermal stability, and mechanical properties. Furthermore, the chirality of the monomer could lead to the formation of stereoregular polymers with helical structures, which are of interest for applications in chiral separations and recognition.
The hydroxyl group also provides a handle for post-polymerization modification, allowing for the introduction of various functional groups along the polymer backbone. This versatility opens up possibilities for creating functional materials for a wide range of applications, including drug delivery, smart coatings, and advanced composites.
Table 3: Potential Polymerization Methods and Resulting Polymer Architectures
| Polymerization Method | Monomer Functionality | Potential Polymer Architecture |
| Ring-Opening Metathesis Polymerization (ROMP) | Diene | Linear or cross-linked polymers with pendant hydroxyl groups |
| Radical Polymerization | Diene | Branched or cross-linked polymers |
| Anionic Polymerization | Diene | Living polymers with controlled molecular weight |
Precursor for the Controlled Synthesis of Highly Functionalized Aromatic and Carbocyclic Compounds
The 2,5-cyclohexadiene ring system is a masked form of an aromatic ring. This feature makes this compound a valuable precursor for the controlled synthesis of highly functionalized aromatic and carbocyclic compounds. The conversion of the cyclohexadiene moiety to an aromatic ring can be achieved through various chemical transformations, often with the concomitant introduction of new functional groups.
One powerful strategy involves radical-mediated reactions. The ready donation of a hydrogen atom from a 1-functionalized cyclohexa-2,5-diene can lead to the formation of a cyclohexadienyl radical. Subsequent β-scission of the functional group restores aromaticity to the ring. This concept has been employed to generate a variety of radicals from esters and other derivatives of cyclohexadiene alcohols.
This approach allows for the introduction of a wide range of substituents onto the aromatic ring in a controlled manner. The position of the substituents is dictated by the initial structure of the cyclohexadiene precursor. This methodology provides a powerful alternative to traditional electrophilic aromatic substitution reactions, which can sometimes suffer from issues of regioselectivity. The ability to generate benzenoid aromatics from renewable resources is an area of growing interest, and cyclohexadiene derivatives can play a role in these synthetic strategies. nih.gov
Table 4: Transformations of this compound to Aromatic and Carbocyclic Compounds
| Reaction Type | Key Transformation | Resulting Product Class |
| Dehydrogenation | Aromatization | Substituted benzyl (B1604629) alcohols |
| Radical-mediated reactions | Aromatization with functionalization | Highly functionalized aromatic compounds |
| Diels-Alder reaction followed by rearrangement | Ring expansion/rearrangement | Complex carbocyclic systems |
Q & A
Q. What statistical approaches are suitable for analyzing structure-activity relationships in this compound derivatives?
- Methodological Answer : Multivariate regression or principal component analysis (PCA) can correlate structural descriptors (e.g., Hammett constants, steric parameters) with reactivity data. This aligns with frameworks for linking research questions to variables in chemical studies .
Ethical and Methodological Standards
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Adhere to standardized protocols for synthesis and characterization (e.g., IUPAC guidelines) and publish raw spectral/data files in supplementary materials. Transparent reporting of reaction conditions (e.g., catalyst batch, solvent purity) minimizes variability, a principle emphasized in qualitative research ethics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
